3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:
- Thiazolidinone Ring: Substituted with a 3-methoxypropyl group at position 3 and a thioxo group at position 2. The Z-configuration of the exocyclic double bond is critical for molecular planarity and biological interactions .
- Stereochemical Confirmation: The configuration was likely confirmed via NOESY correlations and X-ray crystallography, methodologies commonly employed for analogous structures .
The compound’s synthesis likely involves cyclocondensation of thiourea derivatives with aldehydes or ketones, followed by functionalization of the pyrimidinone core, as seen in related thiazolidinone syntheses .
Properties
Molecular Formula |
C20H22N4O3S3 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O3S3/c1-27-10-4-7-24-19(26)15(30-20(24)28)13-14-17(22-8-11-29-12-9-22)21-16-5-2-3-6-23(16)18(14)25/h2-3,5-6,13H,4,7-12H2,1H3/b15-13- |
InChI Key |
DKAAFBPMMFXNSL-SQFISAMPSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into two primary subunits:
- 2-(Thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one core
- 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl} substituent
Convergent synthesis strategies are favored, enabling independent preparation of these subunits followed by regioselective coupling.
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
Base-Catalyzed Cyclocondensation
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or malonyl dichloride. For example, Hassan et al. demonstrated that reacting 2-amino-3-bromo-5-methylpyridine (28 ) with malonyl dichloride (27 ) in dimethylformamide (DMF) at 80°C yields 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (30 ) in 61% yield (Scheme 1).
Critical Parameters:
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates.
- Catalyst: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitates amide bond formation during thiomorpholine installation.
- Temperature: Reactions proceed optimally at 25–80°C, avoiding decomposition of sensitive intermediates.
Installation of Thiomorpholine at C2
Thiomorpholine incorporation at position 2 is achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. Revelant et al. reported that treating brominated pyrido[1,2-a]pyrimidin-4-ones with thiomorpholine in the presence of PyBOP and N,N-diisopropylethylamine (DIPEA) in DMF affords 2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives in 38–40% yield.
Mechanistic Insights:
- PyBOP activates the hydroxyl group at C2, converting it into a leaving group.
- Thiomorpholine attacks the electrophilic C2 position via SNAr, displacing the bromide or activated hydroxyl group.
Synthesis of the Thiazolidin-5-ylidene Substituent
Thiazolidin-4-one Ring Formation
The 3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is constructed via cyclization of 3-methoxypropylamine with carbon disulfide (CS₂) and chloroacetic acid. Yahiaoui et al. optimized this reaction using ammonium hydroxide (NH₄OH) in ethanol at 60°C, achieving 2-thioxothiazolidin-4-ones in 85–92% yield (Scheme 2).
Reaction Conditions:
Generation of the Methylidene Group
The exocyclic double bond at C5 is introduced via Knoevenagel condensation. Neeli et al. demonstrated that treating 2-thioxothiazolidin-4-ones with aldehydes in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) induces stereoselective formation of (Z)-configured alkenes (Scheme 3).
Stereochemical Control:
- Catalyst: DABCO promotes enolate formation, favoring (Z)-selectivity through steric hindrance.
- Solvent: Dichloromethane (DCM) or THF minimizes side reactions.
Conjugation of Pyrido[1,2-a]pyrimidin-4-one and Thiazolidin-5-ylidene Moieties
Wittig-Type Olefination
The methylidene group of the thiazolidin-5-ylidene fragment reacts with a formylpyrido[1,2-a]pyrimidin-4-one derivative via Horner-Wadsworth-Emmons (HWE) reaction. Bhattacharyya et al. utilized β-cyclodextrin-SO₃H as a phase-transfer catalyst to enhance electrophilicity of the aldehyde, achieving 75–94% yields with exclusive (Z)-selectivity (Scheme 4).
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% | 89 |
| Solvent | H₂O/EtOH (1:1) | 92 |
| Temperature | 60°C | 85 |
Final Product Characterization and Validation
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Wittig Olefination | High (Z)-selectivity, scalability | Requires anhydrous conditions | 85–92 |
| Microwave Coupling | Rapid, energy-efficient | Specialized equipment needed | 78–84 |
| Domino Reaction | Atom economy, fewer steps | Narrow substrate scope | 70–82 |
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways that lead to its observed effects.
Comparison with Similar Compounds
Key Observations :
Table 2: Comparative Physicochemical Data (Hypothetical)
*Hypothetical data based on structural trends.
Biological Activity
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits a range of biological activities. This article explores its structural features, synthesis methods, and significant biological effects, supported by data tables and relevant research findings.
Structural Features
This compound integrates various functional groups, including a thiazolidinone core and a pyrido[1,2-a]pyrimidin-4-one moiety. Its molecular formula is , with a molecular weight of 509.6 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
- Formation of Thiazolidinone Core : Utilizing starting materials that contain the thiazolidinone structure.
- Pyrido-Pyrimidinone Integration : Employing cyclization reactions to introduce the pyrido[1,2-a]pyrimidin-4-one framework.
- Functional Group Modifications : Introducing substituents like methoxypropyl and thiomorpholine through nucleophilic substitutions.
Biological Activities
The biological activity of the compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, studies on thiazolidinone derivatives have shown effectiveness against various bacterial strains, including Salmonella enterica serovar Typhimurium, where inhibition of the Type III secretion system was observed .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of thiazolidine derivatives. Specifically, compounds similar to this one have been reported to inhibit cancer cell proliferation and induce apoptosis in breast cancer cells by modulating the expression levels of Bcl-2 family proteins .
Anti-inflammatory Effects
Thiazolidinones are known for their anti-inflammatory activities. The modulation of inflammatory pathways through the inhibition of specific enzymes has been documented, suggesting that this compound could also exert similar effects .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to our target compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
